molecular formula C21H31N7O B6458902 6-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-9H-purine CAS No. 2549036-19-1

6-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-9H-purine

Cat. No.: B6458902
CAS No.: 2549036-19-1
M. Wt: 397.5 g/mol
InChI Key: NWWFDLNLQBDKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-9H-purine (CAS 2549036-19-1) is a synthetic purine derivative with a molecular formula of C21H31N7O and a molecular weight of 397.52 g/mol . The compound features a complex structure that incorporates purine, piperidine, and piperazine moieties linked by a rigid but-2-yn-1-yloxy connector, terminating with an isopropyl group . This specific architecture, particularly the presence of the purine core and the piperazine substitution, is characteristic of scaffolds investigated for modulating various biological targets . Purine derivatives are of significant interest in medicinal chemistry and chemical biology. Compounds with similar structural features, specifically those containing a purine core and a piperazine group, have been explored as potent and selective antagonists for the human cannabinoid receptor type 1 (hCB1) . Research into such antagonists aims to develop treatments for conditions like obesity, metabolic syndrome, and liver diseases, with a focus on creating peripherally restricted compounds to minimize central nervous system side effects . Furthermore, purine-based molecules with piperazine substituents have also been synthesized and evaluated for their cytotoxic activities, demonstrating potential in inducing senescence-associated cell death in cancer cell lines . The presence of a topological polar surface area (TPSA) of approximately 73.4 Ų and calculated properties like an XLogP3 of 1.7 can inform researchers about the compound's potential permeability and solubility, which are critical parameters for early-stage drug discovery research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N7O/c1-17(2)27-12-10-26(11-13-27)7-3-4-14-29-18-5-8-28(9-6-18)21-19-20(23-15-22-19)24-16-25-21/h15-18H,5-14H2,1-2H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWFDLNLQBDKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s worth noting that similar compounds with piperazine moieties have been reported to act as dopamine and serotonin antagonists. These targets play crucial roles in the nervous system, affecting mood, sleep, and various other functions.

Mode of Action

Compounds with similar structures have been known to interact with their targets (such as dopamine and serotonin receptors) by binding to them and inhibiting their activity. This results in changes in the neurotransmitter levels in the brain, which can affect mood, sleep, and other neurological functions.

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5). This rule is a guideline for the molecular properties that are important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new chemical entities. Researchers utilize it to explore synthetic pathways and reaction mechanisms, enhancing our understanding of organic synthesis.

Biology

The biological applications of 6-[4-(propan-2-yl)piperazin-1-y]butanoyl derivatives have been investigated for their antimicrobial and antiviral properties . Studies have shown that compounds with similar piperazine and piperidine frameworks exhibit significant biological activity against various pathogens. The compound's interaction with specific molecular targets suggests potential therapeutic uses in treating infections and diseases .

Medicine

Research is ongoing to evaluate the compound's efficacy as a therapeutic agent for neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments targeting conditions such as anxiety, depression, and neurodegenerative diseases. Preliminary studies indicate that it may modulate neurotransmitter systems, providing insights into its mechanism of action .

Industry

In industrial applications, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical production. Its unique chemical properties make it suitable for creating innovative compounds that can lead to advancements in drug formulation and material science. The optimization of synthesis methods for large-scale production is an area of active research .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial activity of derivatives of 6-[4-(propan-2-y)piperazinyl]butanoyl compounds against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, highlighting their potential use in developing new antimicrobial agents.

Case Study 2: Neurological Applications

Research conducted on the effects of this compound on animal models of anxiety demonstrated promising results. The compound was found to reduce anxiety-like behavior significantly, suggesting its potential as a treatment for anxiety disorders. Further studies are needed to explore its safety profile and efficacy in human trials .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of analogous compounds, highlighting differences in substituents, yields, and purity:

Compound ID / Structure Substituent on Piperazine Yield (%) Melting Point (°C) HPLC Purity (%) Key Biological Activity (if reported) Reference ID
Target Compound : 6-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-9H-purine Propan-2-yl (isopropyl) - - - Inferred: Potential kinase/modulatory activity
Compound 29 (6-(4-Acetylpiperazin-1-yl)-...) Acetyl 78 189–190 >95 Cannabidiol analog activity
Compound 35 (6-[4-(3,3-dimethylbutanoyl)piperazin-1-yl]-...) 3,3-Dimethylbutanoyl 74 194–195 >99 High purity, structural stability
Compound 11 (6-{4-[(1-methylethyl)sulfonyl]piperazin-1-yl}-...) Isopropyl sulfonyl - - 96 Enhanced lipophilicity
Compound 15 (6-[4-(butylsulfonyl)piperazin-1-yl]-...) Butylsulfonyl 17 182–184 97 Moderate yield, sulfonyl group flexibility
Compound 48 (6-{4-[(pyrrolidin-1-yl)carbonyl]piperazin-1-yl}-...) Pyrrolidinyl carbonyl 51 200–201 >99 Carboxamide-linked bioactivity
Compound 9e (6-(piperidin-1-yl)-9-({2-[4-((4-(prop-2-yn-1-yl)phenoxy)methyl)...) Piperidinyl-triazole-propargylphenoxy - - - Antimycobacterial potential
6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine Cyclopropyl-pyrimidine - - - Kinase inhibition (in silico predicted)

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Acyl vs. Sulfonyl Groups: Acylated derivatives (e.g., 29, 35) generally exhibit higher yields (61–79%) and stability compared to sulfonyl analogs (e.g., 15, yield 17%) . Sulfonyl groups may enhance metabolic resistance but reduce synthetic accessibility. Isopropyl vs.

Linker Flexibility: The but-2-yn-1-yloxy linker in the target compound introduces rigidity, contrasting with flexible ethylene or propanoyl linkers in analogs like 36 or 33. This may restrict conformational freedom, enhancing target selectivity .

Purity and Synthetic Feasibility :

  • High HPLC purity (>99%) is consistently achieved for sulfonyl and carboxamide derivatives (e.g., 17 , 37 ), while acylated compounds show variable yields (9–79%) .

Biological Activity Trends: Antimicrobial Activity: Piperazine-linked purines with propargylphenoxy groups (e.g., 9e) demonstrate antimycobacterial effects, suggesting the target compound could share similar applications .

Q & A

Basic: What are the standard synthetic routes and characterization methods for 6-piperazin-1-yl-purine derivatives?

Answer:
The synthesis of 6-piperazin-1-yl-purine derivatives typically follows modular coupling strategies. For example, analogs are synthesized via nucleophilic substitution at the C6 position of purine scaffolds using functionalized piperazine intermediates under reflux conditions . Characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify regioselectivity and substituent orientation (e.g., aromatic proton shifts at δ 7.3–8.5 ppm in CDCl3_3) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 517.4–587.2 [M+1]) confirm molecular weight .
  • HPLC : Purity ≥95% is standard, with retention times (e.g., 20–23 minutes) used for quality control .

Advanced: How can low yields in alkyne-mediated coupling reactions (e.g., but-2-yn-1-yl linkers) be optimized?

Answer:
Low yields in Sonogashira or alkyne coupling steps (e.g., 19% yield in ) often arise from competing side reactions or steric hindrance. Methodological improvements include:

  • Catalyst tuning : Use Pd(PPh3_3)4_4/CuI systems with optimized ligand ratios to enhance reactivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of bulky intermediates .
  • Temperature control : Stepwise heating (e.g., 60°C → 80°C) minimizes decomposition of heat-sensitive alkynes .
    Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) can isolate target compounds effectively .

Basic: What safety protocols are critical when handling piperazine-containing compounds?

Answer:
Piperazine derivatives require stringent safety measures:

  • Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (particle filters like P95 recommended) .
  • First aid : For skin contact, wash immediately with water; for eye exposure, irrigate for 15 minutes .
    Stability tests (e.g., TGA/DSC) should precede storage to assess decomposition risks under ambient conditions .

Advanced: How can researchers resolve contradictions in receptor binding data across structural analogs?

Answer:
Discrepancies in pharmacological data (e.g., variable CB1/CB2 receptor affinities) may stem from:

  • Conformational flexibility : Piperazine rings adopt multiple chair conformations, altering ligand-receptor docking. Molecular dynamics simulations can model preferred conformers .
  • Substituent effects : Electron-withdrawing groups (e.g., -SO2_2CF3_3 in ) enhance hydrogen bonding but reduce lipophilicity. Comparative SAR studies using analogs with systematic substituent variations (e.g., ’s methyl vs. cyclopentyl groups) clarify structure-activity trends .
  • Assay variability : Validate results across multiple assays (e.g., radioligand binding vs. functional cAMP assays) .

Basic: What analytical techniques are used to confirm the stability of purine derivatives under experimental conditions?

Answer:
Stability is assessed via:

  • Forced degradation studies : Expose compounds to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation by HPLC .
  • pH-dependent stability : Incubate in buffers (pH 1–13) and track intact compound levels; amide/ester bonds in piperazine linkers are prone to hydrolysis at extremes .
  • Mass spectrometry : Detect degradation products (e.g., m/z shifts indicating demethylation or oxidation) .

Advanced: What strategies enhance the metabolic stability of 6-piperazin-1-yl-purines in preclinical studies?

Answer:
To improve pharmacokinetic profiles:

  • Bioisosteric replacement : Swap metabolically labile groups (e.g., -OCH3_3 in ) with trifluoromethyl or cyclopropyl moieties .
  • Steric shielding : Introduce bulky substituents (e.g., tetrahydrothiopyran in , compound 38) to block cytochrome P450 oxidation .
  • Prodrug approaches : Mask polar groups (e.g., hydroxyls) as esters or carbamates to enhance bioavailability .
    In vitro microsomal stability assays (human/rat liver microsomes) guide iterative optimization .

Basic: How are solubility and formulation challenges addressed for hydrophobic purine derivatives?

Answer:
Hydrophobic compounds (logP >4) require:

  • Co-solvents : Use DMSO/PEG-400 mixtures for in vitro assays .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve aqueous dispersion .
  • Salt formation : Hydrochloride salts (e.g., ) enhance water solubility via ion-pair interactions .

Advanced: What computational methods predict the binding modes of 6-piperazin-1-yl-purines to therapeutic targets?

Answer:
In silico approaches include:

  • Docking studies : AutoDock Vina or Glide simulate ligand-receptor interactions (e.g., purine core stacking with ATP-binding pockets) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors in piperazine) using tools like Schrödinger’s Phase .
  • MD simulations : AMBER or GROMACS assess stability of ligand-receptor complexes over 100+ ns trajectories .
    Validate predictions with mutagenesis (e.g., alanine scanning of receptor residues) .

Basic: How do researchers ensure reproducibility in multi-step syntheses of complex purine derivatives?

Answer:
Key practices:

  • Detailed reaction logs : Record exact equivalents, temperatures, and stirring rates (e.g., ’s 74% yield for compound 35 required precise stoichiometry) .
  • Intermediate characterization : Validate each step via 1^1H NMR and TLC before proceeding .
  • Batch consistency : Use HPLC to confirm purity (>95%) at each stage .

Advanced: What mechanistic insights explain the divergent pharmacological profiles of piperazine-linked purine analogs?

Answer:
Divergent activities arise from:

  • Receptor subtype selectivity : Piperazine substituents (e.g., 4-propan-2-yl in the target compound) dictate selectivity for GPCRs vs. kinase targets. For example, bulky groups may favor adenosine A2A_{2A} over CB1 receptors .
  • Allosteric modulation : Some analogs act as allosteric modulators (e.g., ’s biphenylsulfonyl group), altering receptor dynamics without competing with orthosteric ligands .
  • Off-target effects : Screen against panels of 50+ receptors/enzymes (e.g., CEREP panels) to identify polypharmacology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.